(3E)-3-[2-(biphenyl-4-ylacetyl)hydrazinylidene]-N-(2-methoxybenzyl)butanamide
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Overview
Description
(3E)-3-[(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)IMINO]-N-[(2-METHOXYPHENYL)METHYL]BUTANAMIDE is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, featuring a biphenyl group and a methoxyphenyl group, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)IMINO]-N-[(2-METHOXYPHENYL)METHYL]BUTANAMIDE typically involves multiple steps, starting with the preparation of the biphenyl and methoxyphenyl intermediates. These intermediates are then subjected to acylation and amidation reactions under controlled conditions to form the final compound. Common reagents used in these reactions include acetic anhydride, amines, and catalysts such as palladium or platinum complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)IMINO]-N-[(2-METHOXYPHENYL)METHYL]BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions, often using sodium borohydride or lithium aluminum hydride, can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amide or methoxy groups, leading to the formation of new derivatives.
Common Reagents and Conditions
The reactions typically require specific conditions, such as:
Oxidation: Mild to moderate temperatures and acidic or basic media.
Reduction: Low temperatures and inert atmospheres to prevent unwanted side reactions.
Substitution: Varying temperatures and solvents depending on the nucleophile used.
Major Products
Scientific Research Applications
(3E)-3-[(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)IMINO]-N-[(2-METHOXYPHENYL)METHYL]BUTANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating certain diseases, owing to its unique molecular interactions.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3E)-3-[(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)IMINO]-N-[(2-METHOXYPHENYL)METHYL]BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(3E)-3-[(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)IMINO]-N-[(2-HYDROXYPHENYL)METHYL]BUTANAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.
(3E)-3-[(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)IMINO]-N-[(2-CHLOROPHENYL)METHYL]BUTANAMIDE: Contains a chlorine atom instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (3E)-3-[(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)IMINO]-N-[(2-METHOXYPHENYL)METHYL]BUTANAMIDE imparts unique electronic and steric properties, influencing its reactivity and interactions with molecular targets. This makes it distinct from its analogs and potentially more effective in certain applications.
Properties
Molecular Formula |
C26H27N3O3 |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
(3E)-N-[(2-methoxyphenyl)methyl]-3-[[2-(4-phenylphenyl)acetyl]hydrazinylidene]butanamide |
InChI |
InChI=1S/C26H27N3O3/c1-19(16-25(30)27-18-23-10-6-7-11-24(23)32-2)28-29-26(31)17-20-12-14-22(15-13-20)21-8-4-3-5-9-21/h3-15H,16-18H2,1-2H3,(H,27,30)(H,29,31)/b28-19+ |
InChI Key |
UEJBFLQGWDFYEX-TURZUDJPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2)/CC(=O)NCC3=CC=CC=C3OC |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2)CC(=O)NCC3=CC=CC=C3OC |
Origin of Product |
United States |
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